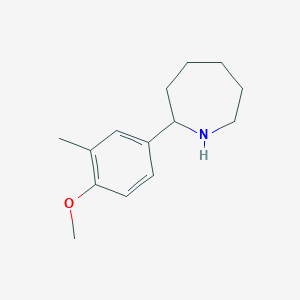

2-(4-Methoxy-3-methylphenyl)azepane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

2-(4-methoxy-3-methylphenyl)azepane |

InChI |

InChI=1S/C14H21NO/c1-11-10-12(7-8-14(11)16-2)13-6-4-3-5-9-15-13/h7-8,10,13,15H,3-6,9H2,1-2H3 |

InChI Key |

RJUOODMAZIKLOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCCCCN2)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Methoxy 3 Methylphenyl Azepane and Its Precursors

Strategic Approaches to Azepane Ring Formation

The direct construction of the azepane ring requires sophisticated synthetic strategies to overcome the inherent difficulties in forming medium-sized rings. nih.gov Methodologies can be broadly categorized into intramolecular cyclizations, ring expansions from smaller heterocyclic precursors, and intermolecular annulations.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy for the formation of the azepane ring, often involving the formation of a carbon-nitrogen or carbon-carbon bond on a pre-assembled acyclic precursor. A notable approach is the silyl (B83357) aza-Prins cyclization. This method utilizes the reaction of silyl bis(homoallylic) amines with aldehydes, catalyzed by a Lewis acid such as indium(III) chloride, to produce 2,7-disubstituted azepanes with high yields and good diastereoselectivity. researchgate.net Another effective intramolecular approach is the Brønsted acid-assisted cyclization of unsaturated tryptamides, which has been successfully applied to the synthesis of azepino[4,5-b]indolones. thieme-connect.de Iron(III) salts have also been shown to mediate the silyl aza-Prins cyclization of 1-amino-3-triphenylsilyl-4-pentenes to yield tetrahydroazepines. nih.gov

A copper-catalyzed intramolecular reductive cyclization of (E)-dienyl arenes with a tethered ketimine provides an asymmetric route to 2,3-substituted-1-benzazepines. This method proceeds via a tandem hydrocupration and asymmetric cyclization, yielding products in good to high yields with excellent diastereoselectivity and enantioselectivity. nih.gov

Ring Expansion Reactions from Precursor Heterocycles

Ring expansion reactions offer an alternative and often efficient pathway to the azepane skeleton, starting from more readily available five- or six-membered heterocycles. nih.gov The expansion of piperidine (B6355638) derivatives, for instance, has been shown to yield azepanes with excellent stereoselectivity and regioselectivity. rsc.org Similarly, pyrrolidine (B122466) ring expansion via an intramolecular Ullmann-type annulation/rearrangement cascade has been developed to synthesize highly functionalized 1H-benzazepines. acs.org This copper(I)-promoted process transforms 5-arylpyrrolidine-2-carboxylates into the corresponding benzazepine derivatives in good yields. acs.orgacs.org

The regioselectivity of ring expansions can be influenced by substituents on the starting heterocycle. For example, the presence of a trifluoromethyl group on a pyrrolidine ring can direct the regioselective attack of nucleophiles on a bicyclic azetidinium intermediate, leading to the formation of 4-substituted α-trifluoromethyl azepanes. researchgate.netresearchgate.net A photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones represents a formal [5+2] cycloaddition approach, providing a two-step procedure to functionalized azepane derivatives from simple pyrrolidinones and aldehydes. nih.gov

Intermolecular Annulation and Cycloaddition Methodologies

Intermolecular strategies involve the direct coupling of two or more components to construct the azepane ring in a convergent manner. Gold-catalyzed intermolecular [4+3] annulation of propargyl esters and N-phenyl imines has been developed for the synthesis of azepines. nih.gov This method takes advantage of a gold-stabilized cationic intermediate. nih.gov A formal two-step [5+2] cycloaddition has also been reported, utilizing a photochemical rearrangement to form azepin-4-ones from N-vinylpyrrolidinones. nih.gov More recently, a gold-catalyzed two-step [5+2] annulation has been shown to be an efficient route to azepan-4-ones with high regioselectivity and good to excellent diastereoselectivity. nih.govrsc.org

Rhodium(I)-catalyzed intermolecular aza-[4+3] cycloaddition of vinyl aziridines and dienes provides an atom-economical synthesis of enantiomerically enriched functionalized azepines. acs.org Furthermore, a one-step synthesis of azepino[3,4-b]indoles from a four-component reaction involving an amino acid, an indole, and an aniline (B41778) has been achieved through a cooperative aza-[4+3] cycloaddition. rsc.org

Stereoselective and Enantioselective Synthesis Techniques

Controlling the stereochemistry at the C2 position of the azepane ring is crucial for the synthesis of enantiomerically pure 2-(4-methoxy-3-methylphenyl)azepane. This is achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org For instance, chiral oxazolidinones are widely used in stereoselective aldol (B89426) and alkylation reactions. wikipedia.org In the context of azepane synthesis, a chiral auxiliary can be attached to the precursor molecule to control the formation of the stereocenter at the C2 position during the cyclization or ring expansion step. Pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, offering high stereocontrol, particularly in the formation of quaternary carbon centers. nih.gov The use of chiral auxiliaries has been instrumental in the synthesis of chiral bridged azepanes through stereoselective ring expansion of 2-azanorbornan-3-yl methanols. researchgate.net

Asymmetric Catalysis in Azepane Construction (e.g., Gold, Rhodium, Palladium/Copper Catalysis)

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Gold Catalysis: Chiral ligands have been designed for asymmetric gold catalysis, which has been applied to various transformations, including cycloadditions. mdpi.comrsc.org For example, gold-catalyzed intermolecular [4+3] annulation can be rendered enantioselective through the use of chiral ligands. nih.gov Gold-catalyzed [5+2] annulation reactions have also been developed for the efficient synthesis of chiral azepan-4-ones. nih.govrsc.org

Rhodium Catalysis: Rhodium catalysts have been employed in asymmetric arylations and cycloadditions. nih.gov For instance, the rhodium-catalyzed intermolecular aza-[4+3] cycloaddition of vinyl aziridines and dienes can furnish enantiomerically enriched azepines when a chiral ligand is used. acs.org Enantioselective synthesis of biscyclopropanes using alkynes as dicarbene equivalents has been achieved with high stereoselectivity using a rhodium(II) catalyst. researchgate.net

Palladium and Copper Catalysis: Palladium and copper catalysts are versatile tools in asymmetric synthesis. mdpi.comnih.govnih.gov Palladium-catalyzed asymmetric allylic alkylation is a well-established method for creating chiral centers. nih.govyoutube.com In the context of azepane synthesis, an iridium-catalyzed asymmetric allylic amination followed by a ring-closing metathesis has been used to produce enantioenriched 2,5-dihydrobenzo[b]azepine derivatives. rsc.org Copper-catalyzed asymmetric synthesis of 1-benzazepine derivatives has been achieved through an intramolecular reductive cyclization, employing a chiral bisphosphine-copper catalyst. nih.gov This reaction proceeds with high diastereoselectivity and enantioselectivity. nih.gov

Table 1: Overview of Synthetic Methodologies for Azepane Formation

| Methodology | Description | Key Features |

|---|---|---|

| Intramolecular Silyl aza-Prins Cyclization | Reaction of silyl bis(homoallylic) amines with aldehydes. researchgate.netnih.gov | High yields, good diastereoselectivity. researchgate.net |

| Intramolecular Reductive Cyclization | Copper-catalyzed cyclization of (E)-dienyl arenes with a tethered ketimine. nih.gov | Asymmetric, high diastereo- and enantioselectivity. nih.gov |

| Piperidine Ring Expansion | Expansion of a six-membered ring to a seven-membered ring. rsc.org | Excellent stereoselectivity and regioselectivity. rsc.org |

| Pyrrolidine Ring Expansion | Copper-promoted intramolecular Ullmann-type annulation/rearrangement. acs.org | Access to highly functionalized benzazepines. acs.org |

| Gold-Catalyzed [4+3] Annulation | Intermolecular reaction of propargyl esters and imines. nih.gov | Forms azepine ring directly from two components. nih.gov |

| Rhodium-Catalyzed [4+3] Cycloaddition | Intermolecular reaction of vinyl aziridines and dienes. acs.org | Atom-economical, enantioselective. acs.org |

Kinetic Resolution Strategies for Azepane Enantiomers

Kinetic resolution has emerged as a powerful tool for the separation of enantiomers of chiral amines and their derivatives. This strategy relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high enantiomeric excess. A particularly successful approach for related N-protected 2-arylpiperidines, which can be extrapolated to 2-arylazepanes, involves asymmetric deprotonation using a chiral base system. rsc.orgnih.gov

One of the most effective methods employs a combination of an organolithium reagent, such as sec-butyllithium (B1581126) (s-BuLi), and the chiral diamine (-)-sparteine (B7772259). rsc.orgnih.gov This chiral base selectively deprotonates one enantiomer of the racemic N-Boc protected 2-arylazepane at the C2 position. The resulting lithiated intermediate can then be trapped with an electrophile. This process allows for the recovery of the unreacted enantiomer of the starting material with high enantiomeric purity.

For instance, in the kinetic resolution of N-Boc-2-arylpiperidines, treatment with s-BuLi and (-)-sparteine results in the recovery of the starting material with enantiomeric ratios (er) up to 97:3. rsc.orgnih.gov A similar strategy applied to N-Boc-2-(4-methoxy-3-methylphenyl)azepane would be expected to yield one enantiomer of the azepane with high optical purity.

The following table illustrates the potential outcomes of a kinetic resolution of a generic N-Boc-2-arylazepane based on data from analogous piperidine systems.

Table 1: Representative Data for Kinetic Resolution of N-Boc-2-aryl-heterocycles

| Entry | Substrate | Chiral Ligand | Recovered Starting Material Yield (%) | Enantiomeric Ratio (er) of Recovered Material | Reference |

|---|---|---|---|---|---|

| 1 | N-Boc-2-phenylpiperidine | (-)-sparteine | 45 | 97:3 | rsc.org |

| 2 | N-Boc-2-(4-chlorophenyl)piperidine | (-)-sparteine | 42 | 96:4 | rsc.org |

| 3 | N-Boc-2-(2-thienyl)piperidine | (+)-sparteine surrogate | 39 | 3:97 | nih.gov |

Detailed Reaction Mechanisms and Mechanistic Studies

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and achieving high selectivity.

Investigation of Transition States and Intermediates

The stereochemical outcome of the kinetic resolution via asymmetric deprotonation is determined by the transition states of the deprotonation step. The chiral ligand, (-)-sparteine, complexes with s-BuLi to form a chiral base. This complex then preferentially abstracts a proton from one of the enantiomers of the N-Boc-2-arylazepane.

Computational studies and experimental evidence on related systems suggest that the organolithium intermediate formed after deprotonation is configurationally stable at low temperatures. acs.org This stability is crucial as it prevents racemization before the electrophilic trapping step. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom plays a significant role in influencing the conformation of the azepane ring and the stereochemical course of the deprotonation. acs.org The preferred transition state is one that minimizes steric interactions between the chiral base, the Boc group, and the aryl substituent.

Role of Catalysts and Reagents in Reaction Selectivity

The choice of the chiral ligand and the organolithium reagent is paramount in achieving high enantioselectivity in the kinetic resolution. (-)-Sparteine and its synthetic surrogates are highly effective due to their rigid C2-symmetric framework, which creates a well-defined chiral environment around the reactive center. rsc.orgnih.gov

Optimized Reaction Conditions and Scalability Considerations for Research Synthesis

For the successful implementation of the kinetic resolution strategy in a research setting, careful optimization of reaction conditions is necessary.

Key parameters that require optimization include temperature, solvent, and the stoichiometry of the reagents. The deprotonation step is typically carried out at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediate and to maximize the selectivity of the chiral base. acs.org The choice of solvent is also important, with ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) being commonly used.

The scalability of this method for producing research quantities of enantiomerically enriched this compound is generally feasible. However, challenges can arise with the handling of pyrophoric organolithium reagents and the need for stringent anhydrous conditions. For larger scale synthesis, flow chemistry approaches are being explored for chemoenzymatic dynamic kinetic resolutions, which can offer better control over reaction parameters and improved safety. su.se

The following table provides a hypothetical set of optimized conditions for the kinetic resolution of N-Boc-2-(4-methoxy-3-methylphenyl)azepane based on analogous literature procedures.

Table 2: Hypothetical Optimized Conditions for Kinetic Resolution

| Parameter | Condition | Rationale |

|---|---|---|

| Substrate | Racemic N-Boc-2-(4-methoxy-3-methylphenyl)azepane | Starting material for resolution |

| Chiral Base | s-BuLi / (-)-sparteine (1.2 equiv each) | To effect enantioselective deprotonation |

| Solvent | Anhydrous Diethyl Ether | Common solvent for organolithium reactions |

| Temperature | -78 °C | To ensure stability of the lithiated intermediate |

| Reaction Time | 1-4 hours | To allow for selective deprotonation |

| Quenching Agent | Saturated aq. NH4Cl | To protonate the unreacted lithiated species |

Exploration of Structural Modifications and Derivatives of 2 4 Methoxy 3 Methylphenyl Azepane

Synthesis of Positional and Substituent Analogues on the Azepane Ring

The azepane ring, a seven-membered saturated heterocycle, offers multiple sites for structural diversification. Key modifications include substitutions on the nitrogen atom and alterations to the carbon framework.

N-Substitution Patterns

The secondary amine of the azepane ring is a prime target for functionalization. N-substitution can significantly influence the compound's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. A common strategy involves the protection of the nitrogen with a tert-butoxycarbonyl (Boc) group, which facilitates subsequent modifications and can be readily removed under acidic conditions.

The synthesis of N-substituted analogues typically proceeds through standard alkylation or acylation reactions. For instance, the N-Boc protected 2-(4-methoxy-3-methylphenyl)azepane can be deprotonated with a strong base like n-butyllithium to form an N-anion, which can then react with a variety of electrophiles. whiterose.ac.uk This approach allows for the introduction of a wide array of substituents, including alkyl, acyl, and sulfonyl groups. The use of different electrophiles can lead to a diverse library of N-functionalized derivatives.

| Electrophile | N-Substituent |

| Alkyl Halide (e.g., CH₃I) | Methyl |

| Acyl Chloride (e.g., CH₃COCl) | Acetyl |

| Sulfonyl Chloride (e.g., TsCl) | Tosyl |

| Isocyanate (e.g., PhNCO) | Phenylcarbamoyl |

This table represents potential N-substitution patterns based on common organic synthesis reactions.

Modifications to the Phenyl Ring (e.g., Halogenation, Alkylation, Hydroxylation)

The phenyl ring of this compound provides another avenue for structural variation. Modifications to the aromatic ring can impact electronic properties, steric hindrance, and potential interactions with biological targets.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring can be achieved through electrophilic aromatic substitution reactions. The position of halogenation is directed by the existing methoxy (B1213986) and methyl groups. For instance, palladium-mediated C-H functionalization has been employed for the ortho-halogenation of phenylglycine derivatives, a strategy that could potentially be adapted for 2-arylazepanes. mdpi.com

Alkylation: Alkylation of the phenyl ring can be accomplished using Friedel-Crafts alkylation or more modern cross-coupling reactions. Late-stage meta-C–H alkylation of pharmaceutical compounds has been demonstrated using ruthenium catalysis, offering a potential route to introduce alkyl groups at specific positions on the phenyl ring of the target molecule. nih.gov

Hydroxylation: The methoxy group on the phenyl ring can be a precursor for a hydroxyl group via demethylation, typically using reagents like boron tribromide (BBr₃). This transformation would yield a phenolic derivative, which could exhibit different biological activities and provide a handle for further functionalization, such as etherification or esterification.

Variations in the Methoxy and Methyl Groups

The methoxy and methyl substituents on the phenyl ring are also amenable to modification. The methyl group could be oxidized to a carboxylic acid or a hydroxymethyl group, introducing new functional handles. The methoxy group can be replaced with other alkoxy groups of varying chain lengths or converted to a hydroxyl group as mentioned previously. These changes can fine-tune the lipophilicity and hydrogen bonding capacity of the molecule.

Synthesis of Fused-Ring Systems Incorporating the Azepane Moiety

The development of fused-ring systems incorporating the azepane moiety can lead to conformationally constrained analogues with potentially enhanced selectivity for biological targets. Several synthetic strategies can be envisioned for constructing such systems.

One approach involves intramolecular cyclization reactions. For example, if a suitable functional group is introduced onto the azepane nitrogen or the phenyl ring, it could be induced to react with another part of the molecule to form a new ring. A rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles has been reported as a general method for the formation of fused dihydroazepine derivatives, which could be adapted for the synthesis of novel fused systems from appropriately substituted 2-arylazepane precursors. nih.gov

Another strategy is the dearomative ring expansion of nitroarenes. A photochemical method has been developed to convert substituted nitroarenes into complex azepanes, which can serve as building blocks for fused systems. manchester.ac.uknih.gov This approach allows for the transfer of the substitution pattern from a simple aromatic precursor to a complex saturated heterocyclic system.

Development of Prodrug and Bioprecursor Analogues for Research Applications

Prodrug strategies are employed to improve the pharmacokinetic properties of a parent drug, such as solubility, stability, and bioavailability. For a compound like this compound, which contains a secondary amine, several prodrug approaches can be considered.

One common strategy is the formation of an amide or carbamate (B1207046) prodrug by reacting the azepane nitrogen with a carboxylic acid or a chloroformate, respectively. nih.gov These prodrugs are designed to be stable until they reach the target tissue, where they are enzymatically or chemically cleaved to release the active parent compound. The choice of the promoiety can be tailored to control the rate of release. Esterase-activated prodrugs are a popular choice, where an ester-containing promoiety is cleaved by ubiquitous esterase enzymes. nih.gov

Another approach is the development of bioprecursors, which are compounds that are metabolically converted to the active drug through a series of enzymatic reactions. The design of such analogues requires a detailed understanding of the metabolic pathways that could potentially bioactivate the precursor molecule in vivo.

| Prodrug Type | Linkage | Activation Mechanism |

| Amide Prodrug | Amide | Enzymatic (e.g., amidases) |

| Carbamate Prodrug | Carbamate | Enzymatic (e.g., esterases) |

| N-Acyloxyalkyl Prodrug | Ester | Enzymatic (esterases) |

This table illustrates common prodrug strategies applicable to secondary amines.

Sophisticated Analytical Characterization and Stability Studies of 2 4 Methoxy 3 Methylphenyl Azepane

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is paramount in unambiguously defining the molecular architecture of 2-(4-Methoxy-3-methylphenyl)azepane. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of its atomic connectivity and functional group composition.

High-resolution NMR spectroscopy is a powerful tool for the detailed structural analysis of organic molecules. For this compound, ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, would provide definitive evidence of its structure.

In a typical ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct signals in the downfield region (typically δ 6.5-7.5 ppm). The methoxy (B1213986) group protons would be expected as a sharp singlet at approximately δ 3.8 ppm, while the methyl group on the phenyl ring would also produce a singlet around δ 2.2 ppm. The protons of the azepane ring would exhibit more complex splitting patterns in the upfield region (δ 1.5-3.5 ppm) due to their diastereotopic nature and coupling with adjacent protons.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group appearing at the lower end of this range. The methoxy and methyl carbons would have characteristic signals around δ 55 ppm and δ 16 ppm, respectively. The carbons of the azepane ring would be found in the upfield region (δ 25-60 ppm).

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would establish the connectivity between protons on adjacent carbons, particularly within the azepane ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range couplings (2-3 bonds), for instance, between the azepane protons and the aromatic ring carbons, confirming the point of attachment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 6.7 - 7.2 |

| Methoxy (OCH₃) | ~3.8 |

| Azepane CH₂ | 1.5 - 3.5 |

| Phenyl-CH₃ | ~2.2 |

| Azepane CH | ~3.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | ~158 |

| Aromatic C-C | 110 - 140 |

| Methoxy (OCH₃) | ~55 |

| Azepane C | 25 - 60 |

Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Key fragmentation pathways would likely involve the cleavage of the bond between the azepane ring and the phenyl group, as well as fragmentations within the azepane ring itself. The loss of the methoxy group or the entire methoxyphenyl moiety would also be anticipated fragmentation patterns.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

|---|---|

| [M]⁺ | Calculated Exact Mass |

| [M+H]⁺ | Calculated Exact Mass + 1.0078 |

| Fragment 1 (Loss of CH₃) | [M+H]⁺ - 15.0235 |

| Fragment 2 (Loss of OCH₃) | [M+H]⁺ - 31.0184 |

| Fragment 3 (Phenyl moiety) | [C₈H₉O]⁺ |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration for the secondary amine of the azepane ring in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic azepane ring would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the methoxy group would be expected around 1250 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum.

Table 4: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-O (ether) | Stretch | 1200 - 1275 |

Chromatographic Method Development for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts of its synthesis, thereby allowing for its isolation and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol.

A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the target compound from both more polar and less polar impurities. Detection would typically be performed using a UV detector, set at a wavelength where the aromatic chromophore of the molecule exhibits strong absorbance (likely around 220 nm and 275 nm). The purity of the compound would be determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.

While HPLC is generally preferred for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) could also be utilized for the analysis of this compound, potentially after derivatization to increase its volatility and thermal stability. Derivatization of the secondary amine with an acylating or silylating agent would reduce its polarity and improve its chromatographic behavior.

The GC-MS analysis would provide both retention time data for purity assessment and mass spectral data for confirmation of the identity of the main peak and any separated impurities. The fragmentation patterns observed in the mass spectrum would be compared with those obtained from direct infusion MS/MS analysis for confirmation.

Investigation of Chemical Stability and Degradation Pathways

The chemical stability of this compound is evaluated through a series of studies designed to understand its degradation under conditions it might encounter during its lifecycle. These studies are crucial for identifying potential liabilities in the molecular structure and for developing strategies to mitigate degradation.

Forced degradation, or stress testing, is a pivotal component of drug development that helps to elucidate the intrinsic stability of a drug substance. nih.gov By subjecting the compound to conditions more severe than accelerated stability testing, potential degradation pathways can be identified. nih.gov For this compound, forced degradation studies would be conducted to assess its stability under hydrolytic, oxidative, photolytic, and thermal stress. The goal is to induce degradation to a level of approximately 5-20%, which allows for the identification and characterization of degradation products. scbt.com

Hydrolytic Degradation: The susceptibility of this compound to hydrolysis would be investigated in acidic, basic, and neutral conditions. Typically, this involves exposing a solution of the compound to hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at elevated temperatures. nih.gov The presence of the ether linkage (methoxy group) and the azepane ring suggests potential sites for hydrolysis, although ethers are generally stable to hydrolysis except under harsh acidic conditions. The amide bonds, if present in a formulation, are known to be susceptible to hydrolysis. acs.org

Oxidative Degradation: Oxidative stability is assessed by exposing the compound to an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂). nih.gov The methoxy-substituted phenyl ring and the benzylic C-H bond adjacent to the azepane ring are potential sites for oxidation. The electron-donating nature of the methoxy and methyl groups can activate the aromatic ring towards electrophilic attack and oxidation. nih.gov

Photolytic Degradation: Photostability testing exposes the compound to light of specific wavelengths to determine its susceptibility to photodegradation. Aromatic compounds can absorb UV light, leading to excited states that can undergo various reactions, including oxidation or rearrangement. nih.gov The aromatic ring in this compound is a chromophore that could absorb light and initiate degradation.

Thermal Degradation: Thermal stability is evaluated by exposing the solid drug substance to high temperatures. mdpi.com The stability of N-heterocyclic compounds can vary significantly based on their structure. mdpi.comnih.gov Thermal stress can provide the energy needed to overcome activation barriers for various degradation reactions.

A summary of typical forced degradation conditions is presented in the interactive data table below.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Site in this compound |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, Heat (e.g., 60-80 °C) | Ether linkage (O-demethylation), Azepane ring (protonation and potential ring opening) |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, Heat (e.g., 60-80 °C) | Unlikely to be significant for the core structure, but may affect formulations. |

| Oxidation | 3-30% H₂O₂, Room Temperature or Heat | Methoxy group, Phenyl ring (hydroxylation), Benzylic position (oxidation to ketone), Azepane nitrogen (N-oxidation) |

| Photolysis | Exposure to UV/Vis light (e.g., ICH Q1B guidelines) | Phenyl ring, Methoxy group |

| Thermal (Dry Heat) | Solid state, High Temperature (e.g., 80-120 °C) | General decomposition, potential for ring fragmentation or rearrangement |

Following forced degradation, the resulting mixtures are analyzed to identify and characterize the degradation products. This is typically achieved using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), coupled with mass spectrometry (MS) for structural elucidation. nih.govnih.gov

Based on the functional groups present in this compound, several degradation products can be postulated.

O-Demethylation: A common degradation pathway for methoxy-substituted aromatic compounds is the cleavage of the ether bond to form a phenol. This can occur under strong acidic conditions or through oxidative mechanisms. The resulting product would be 4-(azepan-2-yl)-2-methylphenol.

Benzylic Oxidation: The carbon atom connecting the phenyl ring and the azepane ring is a benzylic position and is susceptible to oxidation. This would lead to the formation of a ketone, (4-methoxy-3-methylphenyl)(azepan-2-yl)methanone.

N-Oxidation: The nitrogen atom in the azepane ring is a potential site for oxidation, leading to the formation of an N-oxide derivative, this compound 1-oxide.

Ring Hydroxylation: The electron-rich aromatic ring can undergo hydroxylation under oxidative or photolytic conditions, leading to the formation of various phenolic isomers.

Azepane Ring Opening: Under harsh hydrolytic conditions, the azepane ring could potentially undergo cleavage, although this is generally less likely for a saturated amine ring compared to lactams or other more reactive heterocyclic systems.

The following table lists the potential degradation products and their corresponding molecular weights.

| Potential Degradation Product Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(4-Hydroxy-3-methylphenyl)azepane | C₁₃H₁₉NO | C₁₃H₁₉NO | 205.30 |

| (4-Methoxy-3-methylphenyl)(azepan-2-yl)methanone | C₁₄H₁₉NO₂ | C₁₄H₁₉NO₂ | 233.31 |

| This compound 1-oxide | C₁₄H₂₁NO₂ | C₁₄H₂₁NO₂ | 235.32 |

Kinetic analysis of degradation provides quantitative information about the rate at which a drug substance degrades under specific conditions. This is crucial for predicting the shelf-life and determining appropriate storage conditions. The degradation of pharmaceuticals often follows zero-order or first-order kinetics.

Zero-Order Kinetics: The rate of degradation is constant and independent of the concentration of the reactant. The concentration of the drug decreases linearly with time.

First-Order Kinetics: The rate of degradation is directly proportional to the concentration of the reactant. The concentration of the drug decreases exponentially with time. Many drug degradation reactions, particularly in solution, follow first-order kinetics. nih.gov

To perform a kinetic analysis, the concentration of this compound would be monitored over time under the various stress conditions. The data would then be plotted (e.g., concentration vs. time for zero-order, or the natural logarithm of concentration vs. time for first-order) to determine the order of the reaction and the rate constant (k).

The Arrhenius equation can be used to study the effect of temperature on the degradation rate and to predict the degradation rate at different temperatures.

A hypothetical data table for a first-order degradation process is shown below.

| Time (hours) | Concentration of this compound (µg/mL) | ln(Concentration) |

| 0 | 100.0 | 4.605 |

| 12 | 95.2 | 4.556 |

| 24 | 90.6 | 4.506 |

| 48 | 82.1 | 4.408 |

| 72 | 74.5 | 4.311 |

| 96 | 67.6 | 4.214 |

By plotting ln(Concentration) against time, a straight line would be obtained for a first-order reaction, and the rate constant (k) would be the negative of the slope. This kinetic data is vital for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

Computational and Theoretical Chemistry Applications to 2 4 Methoxy 3 Methylphenyl Azepane

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. Through methods like Density Functional Theory (DFT), a detailed picture of electron distribution and molecular orbital energies can be obtained, offering insights into molecular stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 2-(4-methoxy-3-methylphenyl)azepane, DFT calculations, often using functionals such as B3LYP or B3PW91, can determine the optimized molecular geometry, vibrational frequencies, and other electronic properties. epstem.netepstem.net These calculations are performed by solving the Kohn-Sham equations, which approximate the complex many-electron system as a simpler system of non-interacting electrons moving in an effective potential. The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. openaccesspub.org Theoretical calculations using DFT can produce data on bond lengths and angles which can then be compared with experimental values to validate the computational model. nih.gov

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netwuxibiology.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO may be distributed more across the entire molecular structure. The analysis of these orbitals helps predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Hypothetical Frontier Orbital Energies This table presents illustrative data for educational purposes, as specific experimental or calculated values for this compound are not available in the search results.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| Energy Gap (ΔE) | 4.90 |

| Note: Data is hypothetical and for illustrative purposes only. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comchemrxiv.org The MEP map displays the electrostatic potential on the surface of the molecule, where different colors represent different potential values. scienceopen.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the azepane ring, indicating these are potential sites for hydrogen bonding and electrophilic interactions. nih.govscienceopen.com The hydrogen atoms, particularly those on the phenyl ring and near the nitrogen, would exhibit positive potential. nih.gov

Molecular Modeling and Dynamics Simulations

Beyond static electronic structure, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules, including their conformational flexibility and interactions with biological targets.

Ligand-Target Docking Simulations for Putative Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein. nih.gov This simulation helps in understanding the binding mode and affinity between the ligand and the target. unar.ac.id For this compound, docking studies could be performed against putative biological targets to explore its potential interactions. The simulation places the ligand into the binding site of the protein and calculates a docking score, which estimates the binding affinity. nih.govunar.ac.id Analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues, providing a basis for designing more potent analogs. unar.ac.id

In Silico Prediction of Mechanistic Parameters and Biological Properties

Computational and theoretical chemistry provide powerful tools for the preclinical assessment of novel chemical entities, offering insights into their potential behavior and characteristics before their synthesis and in vitro testing. For this compound, in silico methods can predict a range of mechanistic and biological properties, guiding further research and development. These computational approaches utilize the known structure of the molecule to calculate physicochemical and reactivity parameters.

Prediction of ADME-Related Parameters (Excluding in vivo clinical implications)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. Various computational models and software platforms, such as SwissADME, ADMETLab, and pkCSM, are employed to estimate these parameters based on the molecule's structure. nih.govmdpi.com These tools use algorithms trained on large datasets of known compounds to predict the properties of new molecules like this compound.

Key ADME-related parameters that can be predicted in silico include physicochemical properties, lipophilicity, water solubility, and interactions with metabolic enzymes and transporters. For instance, Lipinski's rule of five is a commonly used guideline to assess the drug-likeness of a molecule based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. japtronline.com

The BOILED-Egg model, accessible through platforms like SwissADME, provides a visual prediction of a molecule's passive gastrointestinal absorption and blood-brain barrier (BBB) penetration. mdpi.com This model plots the molecule's lipophilicity (WLOGP) against its polarity (TPSA). Molecules falling within the egg white are predicted to have a high probability of passive absorption by the gastrointestinal tract, while those in the yolk are predicted to readily cross the BBB.

Interactions with key metabolic enzymes, particularly the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), can also be predicted. mdpi.com Computational models can classify the compound as a likely substrate or inhibitor of these enzymes. Similarly, its potential to be a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp) can be assessed, which is crucial for understanding its potential distribution and clearance. mdpi.com

Interactive Table: Predicted ADME-Related Parameters for this compound

Note: The following data is illustrative of typical in silico predictions and is not based on published experimental values for this specific molecule.

| Parameter | Predicted Value | Implication |

| Molecular Weight | 219.32 g/mol | Complies with Lipinski's rule (<500) |

| LogP (Lipophilicity) | 2.5 - 3.5 | Moderate lipophilicity, favorable for absorption |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | Low polarity, suggests good cell membrane permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (<10) |

| Gastrointestinal Absorption | High | Predicted to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to cross the BBB due to moderate lipophilicity and low TPSA |

| CYP2D6 Inhibitor | Probable | Potential for drug-drug interactions |

| P-gp Substrate | No | Not likely to be actively effluxed from cells |

Theoretical Reactivity and Reaction Pathway Predictions

Theoretical chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), allows for the detailed investigation of a molecule's electronic structure and reactivity. nih.govmdpi.com For this compound, these methods can predict the most likely sites for chemical reactions and elucidate potential reaction pathways.

The reactivity of the molecule is governed by its constituent functional groups. The azepane ring contains a secondary amine, which is a nucleophilic and basic center. The aromatic ring, activated by the electron-donating methoxy and methyl groups, is susceptible to electrophilic substitution.

Frontier Molecular Orbitals (FMO) Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding reactivity.

HOMO: The HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen atom of the azepane moiety. This indicates that these are the primary sites for electrophilic attack.

LUMO: The LUMO is expected to be distributed across the aromatic ring and parts of the azepane ring, indicating regions susceptible to nucleophilic attack, although this is generally less favorable for such an electron-rich system.

The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Reaction Pathway Prediction Computational modeling can be used to predict the pathways of specific reactions. This involves calculating the geometries and energies of reactants, transition states, and products. chemrxiv.orgnih.gov

N-Alkylation/N-Acylation: The nitrogen atom of the azepane ring is a likely site for reactions with electrophiles such as alkyl halides or acyl chlorides. DFT calculations can model the transition state for these SN2 reactions to predict their feasibility.

Electrophilic Aromatic Substitution: The methoxy and methyl groups are ortho- and para-directing. Given the substitution pattern, the positions ortho and meta to the azepane substituent (positions 2, 5, and 6 of the phenyl ring) are the most probable sites for electrophilic attack (e.g., halogenation, nitration, or Friedel-Crafts reactions). Theoretical calculations can determine the relative activation energies for substitution at each of these positions, predicting the regioselectivity of such reactions. researchgate.net

Oxidation: The secondary amine can be oxidized. Computational models can explore the pathways for the formation of the corresponding N-oxide or other oxidation products.

By mapping the potential energy surface for these transformations, computational chemistry provides a powerful predictive tool for understanding the theoretical reactivity and potential metabolic fate of this compound. nih.gov

Investigation of Biological Interaction Profiles and Mechanistic Studies

In Vitro Assays for Receptor Binding and Ligand Affinity

In vitro binding assays are fundamental in early-stage drug discovery to determine if a compound physically interacts with a biological target. These experiments measure the affinity (how strongly the compound binds) and selectivity (whether it binds to the intended target over others) of a ligand.

Interactions with G Protein-Coupled Receptors (GPCRs) and Ion Channels

GPCRs and ion channels are major classes of drug targets. Screening a compound like 2-(4-Methoxy-3-methylphenyl)azepane against a panel of these receptors would be a standard step to identify potential biological activity. For instance, studies on other azepane derivatives have shown significant affinity for targets like the histamine (B1213489) H3 receptor. nih.gov A typical approach involves radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from the receptor is measured. The results are usually expressed as an inhibition constant (Ki) or an IC50 value (the concentration of the compound that displaces 50% of the radioligand).

Interactive Data Table: Example GPCR Binding Affinity Data Format

Below is a hypothetical representation of how data for this compound would be presented if available.

| Receptor Target | Assay Type | Ligand Displaced | Ki (nM) |

| Histamine H3 | Radioligand Binding | [3H]-Nα-methylhistamine | Data not available |

| Dopamine D2 | Radioligand Binding | [3H]-Spiperone | Data not available |

| Serotonin 5-HT2A | Radioligand Binding | [3H]-Ketanserin | Data not available |

Binding Studies with Specific Enzymes or Protein Targets (e.g., Menin-MLL interaction)

Beyond cell surface receptors, compounds are often tested for their ability to bind to specific enzymes or intracellular proteins. The Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction is a critical target in certain cancers. Patents for other azepane-containing molecules describe their potential as inhibitors of this interaction. google.com Such studies typically use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence polarization assays to quantify the binding affinity (expressed as a dissociation constant, Kd).

Cellular Assays for Modulatory Effects

Cellular assays are the next step after in vitro binding is confirmed. They help determine if the binding event translates into a functional effect within a living cell, such as activating or inhibiting a specific signaling pathway.

Evaluation of Specific Cellular Pathway Modulation (e.g., CFTR potentiator activity)

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ion channel, and compounds that enhance its function (potentiators) are a therapeutic strategy for cystic fibrosis. nih.gov To evaluate if this compound acts as a CFTR potentiator, researchers would typically use epithelial cells expressing CFTR and measure ion transport using techniques like the Ussing chamber or membrane potential-sensitive dyes. A positive result would show an increase in ion flow in the presence of the compound.

Enzyme Inhibition or Activation Profiling in Cell-Free Systems or Cell Lysates

To determine if a compound directly affects enzyme activity, assays are performed in simplified systems. These can be cell-free, using purified enzymes, or can use cell lysates which contain a mixture of cellular proteins. For example, to test for inhibition of an enzyme like Poly (ADP-ribose) polymerase (PARP), which is relevant in cancer therapy, researchers would measure the enzyme's catalytic activity in the presence of varying concentrations of the test compound. nih.gov The result is typically reported as an IC50 value.

Interactive Data Table: Example Enzyme Inhibition Data Format

This table illustrates how enzyme inhibition data for the compound would be structured.

| Enzyme Target | Assay Type | Substrate | IC50 (µM) |

| PARP-1 | Cell-Free Activity Assay | NAD+ | Data not available |

| Cyclooxygenase-2 (COX-2) | Cell-Free Activity Assay | Arachidonic Acid | Data not available |

Mechanistic Elucidation of Observed Biological Activities

If initial screens show promising activity, further mechanistic studies are conducted to understand precisely how the compound exerts its effects at a molecular level. This could involve identifying the exact binding site on a target protein through mutagenesis studies and structural biology methods like X-ray crystallography or cryo-electron microscopy. For a pathway modulator, downstream signaling events would be measured (e.g., changes in second messenger levels like cAMP) to build a complete picture of its mechanism of action. For example, antagonists of the histamine H3 receptor have been shown to function by blocking cAMP accumulation. nih.gov Without initial binding or activity data, no specific mechanistic studies for this compound can be detailed.

Detailed Investigation of Molecular Targets

While direct studies on the molecular targets of this compound are not extensively available in public-domain research, preliminary investigations into structurally analogous compounds can provide valuable insights into its potential biological interactions. The structural similarity of this compound to other neurologically active agents suggests that its targets may reside within the central nervous system.

Research into compounds with a similar phenyl-piperazine moiety, for instance, has pointed towards a multi-target profile. A notable analog, 1-(4-methoxy-2-methylphenyl)piperazine (MMPP), has been shown to interact with several key neurotransmitter systems. Studies on MMPP indicate that it may exert its effects through interactions with cholinergic, N-methyl-D-aspartate (NMDA)-glutamatergic, and 5-hydroxytryptamine-1A (5-HT1A) receptors. nih.gov This suggests that this compound could potentially share an affinity for these receptors, which are critically involved in cognitive processes and mood regulation.

Furthermore, the broader class of azepane derivatives has been explored for various therapeutic applications. For example, certain complex azepine-containing structures have been identified as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target in cancer therapy. nih.gov While the core structure of these PARP-1 inhibitors differs significantly from this compound, it highlights the diverse range of molecular targets that the azepane scaffold can be engineered to interact with.

A summary of potential molecular targets based on structurally related compounds is presented below:

| Potential Molecular Target | Associated Function |

| Cholinergic Receptors | Learning and memory |

| NMDA Receptors | Synaptic plasticity, learning, and memory |

| 5-HT1A Receptors | Mood regulation, anxiety |

| PARP-1 | DNA repair, cellular stress response |

It is important to emphasize that these are potential targets extrapolated from related compounds, and dedicated research is required to confirm the specific molecular interactions of this compound.

Identification of Signaling Pathways Involved in Cellular Responses

The identification of signaling pathways modulated by this compound is intrinsically linked to its molecular targets. Should this compound interact with the aforementioned receptors, it would likely trigger a cascade of downstream cellular events.

For instance, modulation of NMDA receptors would directly impact calcium influx into neurons, a critical event for initiating long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The associated signaling pathways would include the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Similarly, interaction with 5-HT1A receptors, which are G-protein coupled receptors, would likely involve the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This, in turn, can influence the activity of protein kinase A (PKA) and modulate the transcription of various genes through the cAMP response element-binding protein (CREB).

The study on the analog MMPP demonstrated that its effects on memory were inhibited by antagonists of cholinergic, NMDA, and 5-HT1A receptors, providing strong evidence for the involvement of these signaling pathways in its mechanism of action. nih.gov This suggests that the cellular responses to this compound could be mediated by a complex interplay between these pathways, ultimately influencing neuronal function and plasticity.

Should this compound have any affinity for PARP-1, the implicated signaling pathway would be related to the cellular DNA damage response. Inhibition of PARP-1 can lead to the accumulation of DNA single-strand breaks, which, during replication, can be converted into lethal double-strand breaks in cancer cells with deficient homologous recombination repair, a concept known as synthetic lethality. nih.gov This pathway is a cornerstone of modern oncology.

A table summarizing the potential signaling pathways is provided below:

| Potential Signaling Pathway | Key Mediators | Potential Cellular Outcome |

| NMDA Receptor Signaling | Ca2+, CaMKII, MAPK/ERK | Altered synaptic plasticity |

| 5-HT1A Receptor Signaling | Gαi/o, Adenylyl Cyclase, cAMP, PKA, CREB | Modulation of neuronal excitability and gene expression |

| DNA Damage Response | PARP-1, DNA repair proteins | Induction of apoptosis in susceptible cells |

Further empirical studies are essential to elucidate the precise signaling pathways that are modulated by this compound and to understand its full spectrum of cellular effects.

Structure Activity Relationship Sar Elucidation for Azepane Core and Substituents

Systematic Evaluation of Substituent Effects on Biological Interactions

The biological profile of 2-(4-methoxy-3-methylphenyl)azepane is intrinsically linked to the physicochemical properties of its constituent parts: the methoxy (B1213986) and methyl groups on the phenyl ring, and the conformational dynamics of the azepane ring.

The substituents on the phenyl ring play a crucial role in modulating the electronic and steric properties of the molecule, which in turn affects its binding affinity and intrinsic activity at a given biological target. The 4-methoxy and 3-methyl substitution pattern on the phenyl ring of this compound is a key determinant of its potential interactions.

The methyl group at the 3-position is a small, lipophilic group that can influence the molecule's properties in several ways. nih.gov It can enhance binding affinity by occupying a small hydrophobic pocket within the receptor binding site. nih.gov Furthermore, the methyl group can influence the preferred conformation of the phenyl ring relative to the azepane ring, which can be a critical factor for achieving the optimal geometry for binding. nih.gov The presence of a methyl group can also impact the metabolic stability of the compound by blocking potential sites of metabolism on the aromatic ring. youtube.com The interplay between the electron-donating nature of the methoxy group and the steric bulk of the methyl group creates a unique electronic and topographical profile that dictates the molecule's biological activity.

To systematically evaluate the impact of these substituents, a series of analogues would typically be synthesized and tested. The following hypothetical data table illustrates how modifications to these groups could influence binding affinity.

| Compound | R1 (4-position) | R2 (3-position) | Hypothetical Binding Affinity (Ki, nM) | Rationale for Hypothetical Activity |

|---|---|---|---|---|

| 1 (Parent) | -OCH3 | -CH3 | 15 | Baseline affinity with methoxy as H-bond acceptor and methyl in a small hydrophobic pocket. |

| 2 | -OH | -CH3 | 10 | Phenolic -OH can act as both H-bond donor and acceptor, potentially forming stronger interactions. |

| 3 | -H | -CH3 | 50 | Loss of H-bonding capability from the 4-position substituent significantly reduces affinity. |

| 4 | -OCH3 | -H | 35 | Removal of the methyl group leads to a loss of favorable hydrophobic interactions. |

| 5 | -OCH3 | -Cl | 20 | Introduction of an electron-withdrawing group with similar size to methyl alters electronics and may introduce halogen bonding. |

| 6 | -OCHF2 | -CH3 | 25 | Difluoromethoxy group alters electronics and lipophilicity, potentially impacting binding. |

The seven-membered azepane ring possesses significant conformational flexibility, which is a critical determinant of its biological activity. lifechemicals.com Unlike smaller, more rigid ring systems, the azepane ring can adopt a variety of low-energy conformations, such as chair, boat, and twist-chair forms. The specific conformation adopted by the ring is crucial for orienting the 2-phenyl substituent in the correct spatial position to interact optimally with the binding site of a biological target.

The substitution on the azepane ring itself, as well as the nature of the substituent at the 2-position, can influence the conformational equilibrium. For instance, the steric bulk of the 4-methoxy-3-methylphenyl group can favor certain ring puckering modes over others. The ability to introduce specific substituents into the azepane ring to bias it towards one major conformation is an important strategy in drug design. lifechemicals.com The stereochemistry at the C2 position of the azepane ring is also a critical factor, as the (R) and (S) enantiomers will present the phenyl substituent in different three-dimensional orientations, likely leading to significant differences in biological activity.

Development of SAR Models and Hypotheses

To efficiently guide the optimization of lead compounds like this compound, SAR data is often used to develop predictive models and hypotheses.

In the absence of a known 3D structure of the biological target, ligand-based drug design is a powerful approach. nih.govresearchgate.net This methodology relies on the analysis of the SAR of a series of compounds that bind to the target of interest. By comparing the chemical structures and biological activities of these molecules, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic centers.

For this compound, a ligand-based approach would involve the synthesis and biological evaluation of a library of analogues. This library would explore variations in:

Phenyl ring substituents: Modifying the methoxy and methyl groups with other functionalities (e.g., hydroxyl, halogens, larger alkyl groups) to probe the electronic and steric requirements of the binding site.

Substitution pattern: Moving the substituents to other positions on the phenyl ring to understand the optimal substitution pattern.

Azepane ring modifications: Introducing substituents on the azepane ring to alter its conformation and explore potential new interaction points.

Linker modifications: If applicable, altering the connection between the phenyl and azepane moieties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of 2-phenylazepane (B120452) analogues, a 3D-QSAR model could be generated to provide a deeper understanding of the SAR and to predict the activity of novel, unsynthesized compounds.

The process would involve aligning the set of azepane analogues and calculating various molecular descriptors for each compound. These descriptors can be steric, electronic, hydrophobic, or topological in nature. Statistical methods, such as partial least squares (PLS), are then used to derive a correlation between these descriptors and the observed biological activity. The resulting QSAR model can be visualized as a 3D map, highlighting regions where steric bulk, positive or negative charge, or hydrophobicity are predicted to increase or decrease activity. This provides valuable insights for the rational design of new, more potent analogues.

A hypothetical QSAR study for a series of 2-phenylazepane derivatives might include the following descriptors:

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment | Describes the electronic distribution and potential for electrostatic interactions. |

| Steric | Molecular volume, Surface area | Relates to the size and shape of the molecule and its fit within the binding site. |

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule, which is important for membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices | Describes the branching and connectivity of the molecular structure. |

Comparative Analysis with Known Azepane and Related Heterocyclic Scaffolds

The azepane scaffold is present in a number of biologically active natural products and synthetic drugs, highlighting its importance as a privileged structure in medicinal chemistry. nih.govdntb.gov.uatandfonline.com A comparative analysis of this compound with other known azepane-containing compounds can provide insights into its potential biological activities.

For example, Balanol , a natural product, features a complex substituted azepane ring and is a potent inhibitor of protein kinase C. lifechemicals.com While structurally more complex, the presence of the azepane ring is crucial for its activity. Tolazamide is a sulfonylurea drug used to treat type 2 diabetes and contains an azepane ring. lifechemicals.comAzelastine is an antihistamine drug with an azepane moiety fused to a phthalazinone core. lifechemicals.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic routes is paramount for the exploration of any new chemical entity. Current methods for the synthesis of the azepane ring often involve multi-step sequences, ring-expansion reactions of cyclic precursors, or ring-closing strategies. researchgate.net Future research should focus on novel methodologies that improve upon these established techniques.

Recent advancements in photochemical dearomative ring expansion of nitroarenes offer a promising avenue. manchester.ac.ukmanchester.ac.uknih.gov This method, mediated by blue light at room temperature, allows for the transformation of a six-membered benzenoid framework into a seven-membered ring system, providing a direct route to polysubstituted azepanes from simple starting materials. manchester.ac.ukmanchester.ac.uknih.gov Another innovative approach involves the stereoselective and regioselective ring expansion of piperidines. rsc.org Furthermore, rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles presents a sophisticated strategy for constructing fused dihydroazepine derivatives, which can be subsequently reduced to the saturated azepane core. nih.gov

Table 1: Comparison of Potential Synthetic Strategies for 2-(4-Methoxy-3-methylphenyl)azepane

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Photochemical Dearomative Ring Expansion | Use of simple nitroarene precursors, mild reaction conditions (room temperature, blue light). manchester.ac.ukmanchester.ac.uknih.gov | Control of regioselectivity with substituted nitroarenes, potential for side reactions. |

| Stereoselective Piperidine (B6355638) Ring Expansion | High stereoselectivity and regioselectivity, good yields. rsc.org | Requires access to appropriately substituted piperidine precursors. |

| Rh(II)-Catalyzed Cyclopropanation/Aza-Cope Rearrangement | Access to fused azepine systems, potential for high stereocontrol. nih.gov | Multi-step process, requires specialized catalysts. |

| Cu(I)-Catalyzed Tandem Amination/Cyclization | Efficient for preparing functionalized azepines from allenynes. nih.gov | Substrate-specific, may require optimization for the target compound. |

Discovery of New Biological Targets and Interaction Modalities

Azepane-based compounds have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-tubercular, and anti-Alzheimer's properties. nih.gov They are also known to act as histamine (B1213489) H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant agents. nih.govtandfonline.com For this compound, a key area of future research will be the systematic screening against a diverse panel of biological targets to uncover its unique pharmacological profile.

Given the structural similarities to known psychoactive substances, exploring its interaction with neurotransmitter transporters and receptors in the central nervous system is a logical starting point. Furthermore, recent studies on other azepane derivatives have identified them as potent PARP-1 inhibitors, suggesting a potential role in cancer therapy. nih.gov The presence of the methoxy (B1213986) and methyl-substituted phenyl ring could lead to specific interactions with target proteins, offering a new scaffold for the design of selective inhibitors. The triazole group, often used in conjunction with azepane-like structures, is known to bind to biological targets through hydrogen bonding and dipole interactions, a feature that could be explored in future derivatives of the title compound. nih.gov

Exploration of Bioorthogonal Chemistry Applications

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting possibilities for studying the mechanism of action of this compound. By incorporating a bioorthogonal handle into the molecule, researchers can visualize its distribution, track its interactions with biological targets, and elucidate its metabolic fate in real-time.

A particularly relevant application would be in the bioorthogonal labeling of neurotransmitter transporters or receptors in the brain. pnas.orgnih.govresearchgate.net Ligand-directed chemistry could be employed to selectively tag target proteins with probes, allowing for their visualization and the study of their dynamics in living organisms. pnas.orgnih.govresearchgate.net This would provide invaluable insights into the compound's neurological effects.

Investigations into Stereochemical Influences on Biological Activity

The 2-position of the azepane ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov Therefore, a critical avenue of future research is the stereoselective synthesis of each enantiomer and the subsequent evaluation of their individual pharmacological properties. nih.gov

Understanding the stereochemical requirements for binding to a specific biological target is crucial for the development of more potent and selective drugs. nih.gov Techniques such as X-ray crystallography of the compound bound to its target can provide detailed structural information to guide the design of single-enantiomer drugs with improved therapeutic indices.

Table 2: Potential Research Focus on Stereochemistry

| Research Area | Objective | Potential Impact |

|---|---|---|

| Stereoselective Synthesis | To develop methods for the preparation of each enantiomer in high purity. nih.gov | Enables the study of individual enantiomers and their biological effects. |

| Chiral Separation | To develop analytical methods to separate and quantify the enantiomers. | Essential for pharmacokinetic and pharmacodynamic studies of each isomer. |

| Pharmacological Profiling | To evaluate the biological activity of each enantiomer at various targets. nih.gov | Identifies the more active and potentially less toxic enantiomer for further development. |

| Structural Biology | To determine the three-dimensional structure of each enantiomer bound to its biological target. | Provides a rational basis for designing more potent and selective analogs. |

Integration of Artificial Intelligence and Machine Learning in Azepane Research

Q & A

Basic: What are the common synthetic routes for 2-(4-Methoxy-3-methylphenyl)azepane, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves cyclization or substitution reactions. For example, azepane derivatives are often synthesized via nucleophilic substitution or ring-closing metathesis. A related method involves reacting aryl halides (e.g., 4-methoxy-3-methylphenyl bromide) with azepane precursors under basic conditions (e.g., NaH in DMF) to form the target compound . Optimization includes controlling temperature (room temperature to 80°C), solvent polarity, and catalyst selection (e.g., palladium for cross-coupling). Purification via column chromatography is critical to isolate high-purity products .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the azepane ring structure and substituent positions. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like methoxy (-OCH₃) and methylphenyl moieties . High-resolution X-ray crystallography (using programs like SHELXL ) resolves stereochemical ambiguities in crystalline samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.